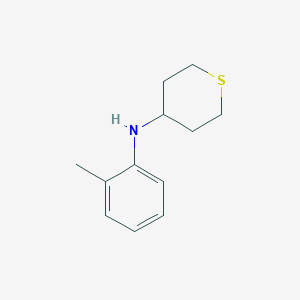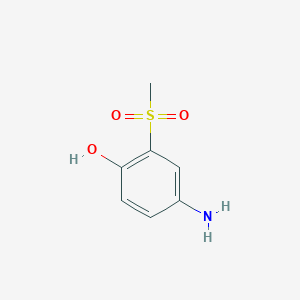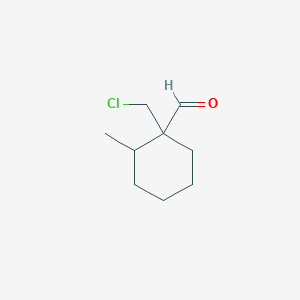
(3S)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a chlorine atom at the 3-position and an amino group at the 3-position of the propanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Chlorination: The thiophene ring is then chlorinated at the 3-position using reagents like N-chlorosuccinimide (NCS) under mild conditions.
Amino Acid Formation: The chlorinated thiophene is then subjected to a reaction with an appropriate amino acid precursor to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid can undergo various chemical reactions, including:
Substitution: The chlorine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like 2-aminothiophene and 3-chlorothiophene share structural similarities with (3S)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid.
Amino Acids: Other amino acids with substituted thiophene rings, such as 3-amino-3-(2-thienyl)propanoic acid.
Uniqueness
This compound is unique due to the specific substitution pattern on the thiophene ring and the presence of both an amino group and a carboxylic acid group. This combination of functional groups and structural features gives it distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H8ClNO2S |
|---|---|
Molekulargewicht |
205.66 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(3-chlorothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO2S/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 |
InChI-Schlüssel |
QXHBLAKHGCILJZ-YFKPBYRVSA-N |
Isomerische SMILES |
C1=CSC(=C1Cl)[C@H](CC(=O)O)N |
Kanonische SMILES |
C1=CSC(=C1Cl)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid](/img/structure/B13317114.png)



![(2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13317138.png)








